3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9044319
InChI: InChI=1S/C26H21FO4/c1-16-12-23(30-15-22(28)19-8-10-20(27)11-9-19)25-17(2)21(26(29)31-24(25)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3
SMILES: CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)F
Molecular Formula: C26H21FO4
Molecular Weight: 416.4 g/mol

3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC9044319

Molecular Formula: C26H21FO4

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one -

Specification

Molecular Formula C26H21FO4
Molecular Weight 416.4 g/mol
IUPAC Name 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-one
Standard InChI InChI=1S/C26H21FO4/c1-16-12-23(30-15-22(28)19-8-10-20(27)11-9-19)25-17(2)21(26(29)31-24(25)13-16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3
Standard InChI Key PNQCECPMOZENOO-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)F
Canonical SMILES CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=C(C=C4)F

Introduction

3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one is a complex organic compound belonging to the chromen-2-one family. Its molecular formula is C26H21FO4, with a molar mass of approximately 416.44 g/mol . This compound features a distinctive structure that includes a benzyl group, a fluorophenyl group, and an ethoxy moiety attached to a chromen-2-one core, contributing to its potential applications in medicinal chemistry.

Potential Applications

This compound has potential applications in various fields, particularly in medicinal chemistry, due to its unique structural features. Interaction studies involving this compound are essential for understanding its biological mechanisms, which may include enzyme inhibition, receptor binding, or other protein interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one. For example:

Compound NameUnique Features
3-benzyl-5-hydroxy-4,7-dimethylchromen-2-oneHydroxy group instead of ethoxy
3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethylchromen-2-oneMethoxy group instead of fluorophenyl
3-benzylchromenoneSimpler structure without additional substituents

Future Directions

Future research should focus on detailed biological activity studies, including in vitro and in vivo experiments to fully explore the therapeutic potential of 3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one. Additionally, optimizing its synthesis to improve yield and purity will be crucial for further development.

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